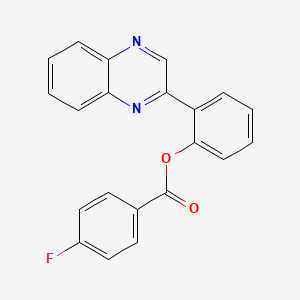

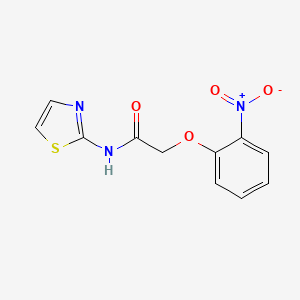

![molecular formula C18H27N5O2S B5509962 N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B5509962.png)

N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,4,5-trimethylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves the reaction of certain pyrimidinyl derivatives with other chemical groups to create sulfonamide compounds with potential antitumor or anti-HIV activities. For instance, Huang et al. (2001) detailed the preparation of a potent antitumor agent by reacting chlorambucil with a sulfadiazine derivative, using Schiff's base as a protective group for the aromatic amine, which could be removed by UV light irradiation (Huang et al., 2001).

Molecular Structure Analysis

Crystal structure analysis and density functional theory (DFT) calculations are common approaches to understand the molecular structure of such compounds. For example, the crystal structure and anticancer properties of a related sulfonamide compound were investigated, providing insights into its crystallization and molecular geometry (Zhang et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving sulfonamide compounds can be complex and lead to a variety of products depending on the reactants and conditions. Effective recognition of different amino groups in aminobenzenesulfonamides through iridium-catalyzed N-alkylation with alcohols is an example of the specific chemical reactions these compounds can undergo, demonstrating the versatility and reactivity of the sulfonamide group (Lei et al., 2015).

Physical Properties Analysis

The physical properties of sulfonamide compounds, including solubility, melting points, and crystalline structure, can be characterized using various analytical techniques. The thermodynamic and spectroscopic properties of related compounds provide valuable information about their stability and intermolecular interactions (Pirilä-Honkanen, 1996).

Chemical Properties Analysis

Investigations into the chemical properties of sulfonamide derivatives often focus on their reactivity, potential for hydrogen bonding, and ability to undergo various chemical transformations. Studies on the synthesis and structural insights of novel pyrimidinones highlight the reactivity and potential applications of these compounds in various fields (Craciun et al., 1998).

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Sulfonamide derivatives, including those similar to the queried compound, have been highlighted for their broad bioactive spectrum after chemical structural modifications, showing wide medicinal applications with large development value. These compounds have been researched for their potential as antimicrobial, anticancer, antiparasitic, anti-inflammatory, anticonvulsant, antiglaucoma, antidiabetic, and antiepileptic agents, reflecting their versatility and value in pharmaceutical development (He Shichao et al., 2016).

Environmental Science Applications

Studies on parabens, which share functional groups with the queried compound, have focused on their occurrence, fate, and behavior in aquatic environments. Despite treatments that eliminate them well from wastewater, parabens persist at low concentration levels in effluents and surface waters, raising concerns about their continuous introduction into the environment and potential as weak endocrine disrupter chemicals (Camille Haman et al., 2015).

Material Science Applications

The synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide, a group related to the queried chemical, have been explored for the discovery of sulfonamide or sultam-based functional molecules. This research highlights the potential of aminobenzenesulfonamide derivatives in organic syntheses and the pharmaceutical industry, indicating their importance in the development of new materials and drugs (Kyosuke Kaneda, 2020).

Propriétés

IUPAC Name |

N-[2-[[2-(ethylamino)-6-methylpyrimidin-4-yl]amino]ethyl]-2,4,5-trimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N5O2S/c1-6-19-18-22-15(5)11-17(23-18)20-7-8-21-26(24,25)16-10-13(3)12(2)9-14(16)4/h9-11,21H,6-8H2,1-5H3,(H2,19,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CISNNJCLLMLTCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=CC(=N1)NCCNS(=O)(=O)C2=C(C=C(C(=C2)C)C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((2-(ethylamino)-6-methylpyrimidin-4-yl)amino)ethyl)-2,4,5-trimethylbenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

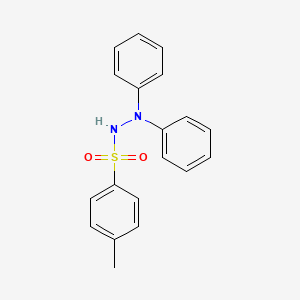

![N-{[5-(2-chlorophenyl)-3-isoxazolyl]methyl}-2-ethyl-5-pyrimidinecarboxamide](/img/structure/B5509896.png)

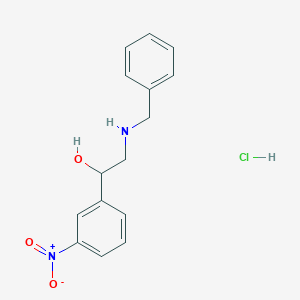

![N-{1-[4-(4-methyl-1-piperidinyl)phenyl]ethyl}-4-(4-morpholinyl)benzamide](/img/structure/B5509915.png)

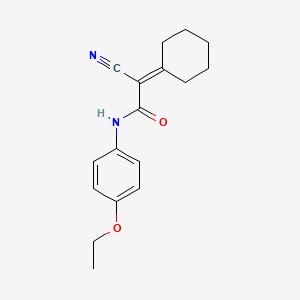

![6-{[4-(1,3-thiazol-2-yl)-1-piperazinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5509923.png)

![2-[3-(1H-imidazol-1-yl)propyl]-9-(3-morpholinylacetyl)-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5509936.png)

![N'-(3-bromobenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide](/img/structure/B5509954.png)

![2-chloro-5-{5-[(3-methyl-5-oxo-4(5H)-isoxazolylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5509967.png)

![2-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5509970.png)

![ethyl 2-{[3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5509972.png)

![(4S*)-1-[(4'-fluorobiphenyl-4-yl)carbonyl]-3,3,4-trimethylpiperidin-4-ol](/img/structure/B5509977.png)